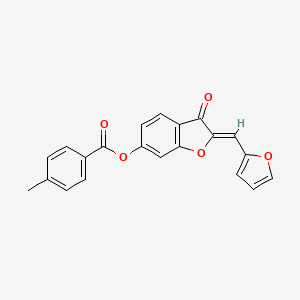

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a furan derivative. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds containing a furan ring can have various biological activities .

Chemical Reactions Analysis

Furan derivatives can participate in a variety of chemical reactions, depending on their specific structures and functional groups . Without more specific information on this compound, it’s difficult to provide a detailed chemical reactions analysis.Applications De Recherche Scientifique

Synthesis and Polymerization

The synthesis of bio-based benzoxazine monomers and their copolymerization demonstrate the potential of furan-containing compounds in developing fully bio-based polybenzoxazines with desirable thermal and mechanical properties. This application underscores the role of the furan moiety in enhancing copolymerization, thereby improving the properties of the resulting polymers (Wang et al., 2012).

Pharmacological Applications

Research into the pharmacological potential of furan and benzofuran derivatives reveals their significance as inhibitors of angiogenesis, with specific compounds showing promising antiangiogenic activity. This highlights the therapeutic potential of these compounds in treating diseases characterized by abnormal angiogenesis (Braud et al., 2003).

Chemical Reactions and Transformations

Studies on the thermal and photochemical reactions of benzylidene-dihydrobenzofurans provide insights into the chemical behavior of these compounds under different conditions, contributing to the understanding of their reactivity and potential applications in synthetic chemistry (Hastings et al., 1975).

Antimicrobial and Quorum Sensing Inhibition

The synthesis of bromomethylene furanones and their investigation for interfering with microbial communication and biofilm formation by Staphylococcus epidermidis showcases the potential of furan derivatives as anti-quorum sensing agents, offering a pathway to combat bacterial infections without promoting resistance (Benneche et al., 2008).

Flame Retardancy in Epoxy Resins

A furfural-based DOPO-containing flame retardant was synthesized and used as a co-curing agent for epoxy thermosets, demonstrating how furan derivatives can enhance the fire-safety performance of epoxy resins. This application is particularly relevant for developing fire-safe materials with improved limiting oxygen index and reduced smoke production (Xie et al., 2020).

Safety and Hazards

Orientations Futures

The future directions for research on a compound can depend on many factors, including its potential applications, current limitations, and areas of interest in the scientific community. Furan derivatives have been the subject of considerable research interest due to their wide range of pharmaceutical applications .

Propriétés

IUPAC Name |

[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O5/c1-13-4-6-14(7-5-13)21(23)25-16-8-9-17-18(12-16)26-19(20(17)22)11-15-3-2-10-24-15/h2-12H,1H3/b19-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOSIXOCKHBDPL-ODLFYWEKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4-Dichlorophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2672070.png)

![3-[(2-cyclohex-1-en-1-ylethyl)amino]-1-(4-ethoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2672072.png)

![1-(3,4-Dimethoxybenzyl)-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea](/img/structure/B2672073.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-bromo-5-methoxybenzamide](/img/structure/B2672078.png)